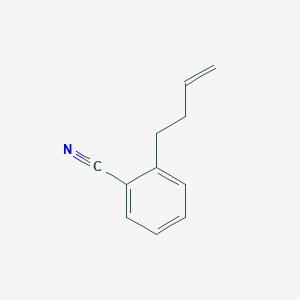

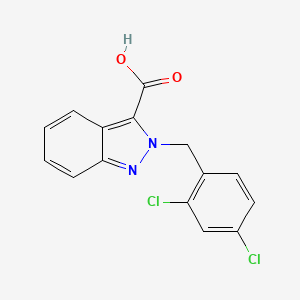

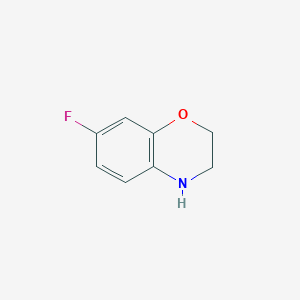

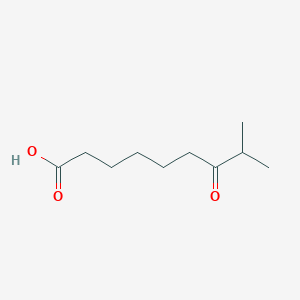

![molecular formula C12H17BO4S B1317006 2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane CAS No. 250726-93-3](/img/structure/B1317006.png)

2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

“2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound . It is also known as “2- (2,3-二氢噻吩并 [3,4- b ] [1,4]二氧杂环己烷-5-基)-4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷” and "5- (4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-2,3-二氢噻吩并 [3,4- b ] [1,4]二氧杂环己烷" .

Synthesis Analysis

The synthesis of this compound has been reported in several studies . For instance, a novel conducting polymer has been developed and synthesized via in situ oxidative polymerization using FeCl3 as the oxidant .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . For instance, the three heterocyclic units are anti-periplanar . In the crystal, inversion dimers linked by pairs of C—H⋯O hydrogen bonds connect the heterocycles . π – π interactions occur between the central thiophene and the imine bond of the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For instance, the proton-doped film exhibits p-type conduction, with a Seebeck coefficient of ca. 24 µV/K, and an electrical conductivity of ca. 30 S·cm −1 with a carrier density of 2×10 20 cm −3 has been achieved .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed . For instance, the proton-doped film exhibits p-type conduction, with a Seebeck coefficient of ca. 24 µV/K, and an electrical conductivity of ca. 30 S·cm −1 with a carrier density of 2×10 20 cm −3 has been achieved .

Applications De Recherche Scientifique

Semi-conducteurs organiques

Le composé est utilisé dans la conception et la synthèse de semi-conducteurs organiques . Les semi-conducteurs organiques sont des matériaux prometteurs pour une variété de dispositifs électroniques en raison de leur flexibilité, de leur faible coût et de leur facilité de fabrication.

Matériaux électrochromes

Le composé est utilisé dans la synthèse de matériaux électrochromes . Les matériaux électrochromes peuvent changer de couleur lorsqu'une tension est appliquée, ce qui les rend utiles dans des applications telles que les fenêtres intelligentes, les écrans et les miroirs.

Polymères conducteurs

Le composé est utilisé dans la synthèse de polymères conducteurs . Les polymères conducteurs ont des applications dans une large gamme de dispositifs électroniques, y compris les diodes électroluminescentes organiques (OLED), les transistors à effet de champ organiques et les photovoltaïques organiques (OPV).

Matériaux solvatochromes

Le composé est utilisé dans la synthèse de matériaux solvatochromes . Les matériaux solvatochromes changent de couleur en réponse aux changements de polarité du solvant, ce qui peut être utile dans les applications de détection.

Polymères traitables en solution

Le composé est utilisé dans la synthèse de polymères traitables en solution . Ces polymères peuvent être traités en solution, ce qui les rend adaptés à une utilisation dans l'électronique imprimée et d'autres applications où le traitement en solution est avantageux.

Polymères auto-dopés

Le composé est utilisé dans la synthèse de polymères auto-dopés . Les polymères auto-dopés présentent une conductivité électrique améliorée, ce qui les rend utiles dans des applications telles que les revêtements antistatiques et les couches d'injection de trous dans les OLED et les OPV.

Semi-conducteurs organiques dopés aux protons

Le composé est utilisé dans la synthèse de semi-conducteurs organiques dopés aux protons . Les semi-conducteurs organiques dopés aux protons peuvent être utilisés dans l'électronique organique, offrant le potentiel de nouvelles fonctionnalités de dispositifs.

Matériau clé en électronique organique

Le composé est utilisé comme matériau clé en électronique organique . L'électronique organique offre le potentiel de dispositifs électroniques peu coûteux, légers et flexibles, ce qui les rend idéaux pour une utilisation dans l'électronique portable, les écrans flexibles et les panneaux tactiles.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes, influencing their function and activity .

Mode of Action

It’s known that similar compounds can be doped by protonic acid in both solution and solid-state, resulting in a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .

Pharmacokinetics

Therefore, the impact on bioavailability is currently unknown .

Action Environment

Similar compounds have shown changes in their properties based on environmental conditions .

Orientations Futures

The future directions for the research and application of this compound have been suggested . For instance, a novel conducting polymer has been developed and synthesized via in situ oxidative polymerization using FeCl3 as the oxidant . This polymer can be proton doped, and the doping process is reversible . This suggests potential applications in the field of conductive polymers .

Analyse Biochimique

Biochemical Properties

2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the field of organic electronics and polymer chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in palladium-catalyzed cross-coupling reactions, which are essential for the synthesis of complex organic molecules . The nature of these interactions often involves the formation of covalent bonds, which can significantly alter the properties of the resulting compounds.

Cellular Effects

The effects of 2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it has been reported to impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, 2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory settings have been extensively studied. Over time, this compound has been observed to undergo degradation, which can influence its stability and long-term effects on cellular function . In in vitro studies, the stability of this compound is often assessed under various conditions to determine its suitability for long-term applications. In in vivo studies, the long-term effects on cellular function are monitored to understand the potential implications of prolonged exposure to this compound.

Dosage Effects in Animal Models

The effects of 2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where the compound’s impact shifts from beneficial to harmful as the dosage increases.

Metabolic Pathways

2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of 2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are mediated by various transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The distribution patterns are often studied to understand the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a critical factor in determining its activity and function . This compound is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity.

Propriétés

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)10-9-8(7-18-10)14-5-6-15-9/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLHWIMNIQOHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CS2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572586 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

250726-93-3 | |

| Record name | 2,3-Dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,4-b]-1,4-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250726-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

A1: While the abstract doesn't provide detailed spectroscopic data, we can deduce some information from the compound's name:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.